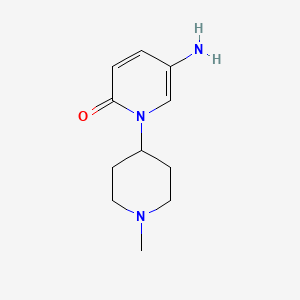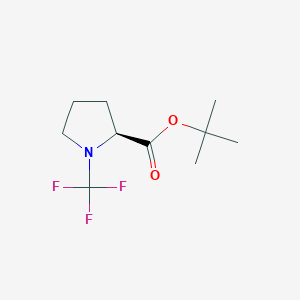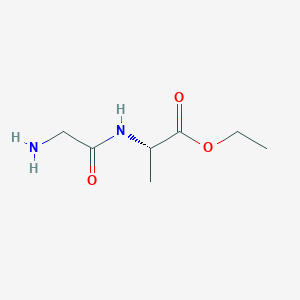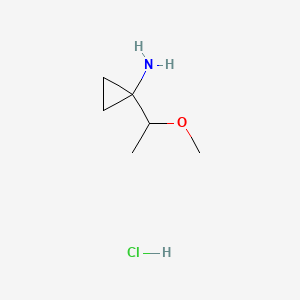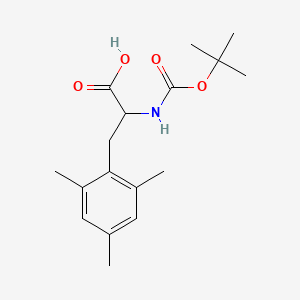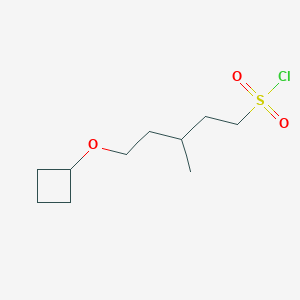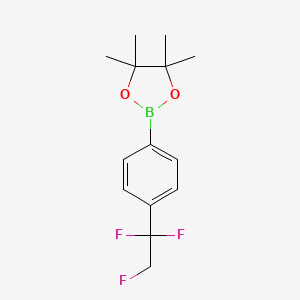![molecular formula C7H15NO4 B13492135 Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
Methyl O-[2-(methyloxy)ethyl]-L-serinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an amino group and a methoxyethoxy side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.
化学反应分析
Types of Reactions
Hydrolysis: This compound can undergo hydrolysis in the presence of an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its ester and amino functionalities.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
相似化合物的比较
Similar Compounds
Methyl butanoate: Found in pineapple oil, has a simpler structure without the amino and methoxyethoxy groups.
Ethyl acetate: Commonly used as a solvent, lacks the amino group.
Isopentyl acetate: Found in banana oil, has a different ester structure.
Uniqueness
Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is unique due to its combination of an ester, amino group, and methoxyethoxy side chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C7H15NO4 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate |
InChI |
InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI 键 |
ZSNMCWKMGKEDSH-LURJTMIESA-N |
手性 SMILES |
COCCOC[C@@H](C(=O)OC)N |
规范 SMILES |
COCCOCC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
